5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperazine ring, a fluorobenzoyl group, and an oxazole ring, making it a versatile molecule for scientific research.
Preparation Methods
The synthesis of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The preparation methods include:
- Synthetic Routes:
- The synthesis begins with the preparation of the piperazine derivative by reacting piperazine with 2-fluorobenzoyl chloride under basic conditions.
- The intermediate product is then reacted with 2-(3-methoxyphenyl)ethenyl bromide to introduce the styryl group.
- Finally, the oxazole ring is formed through a cyclization reaction involving the nitrile group.
- Reaction Conditions:
- The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
- Catalysts like triethylamine or potassium carbonate are used to facilitate the reactions.
- The reactions are performed under controlled temperatures, usually ranging from room temperature to reflux conditions.
- Industrial Production Methods:
- Industrial production of this compound would involve scaling up the laboratory synthesis procedures.
- Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction:
- Reduction reactions can target the nitrile group, converting it to an amine.
- Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
- Substitution:
- The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
- Reagents like sodium methoxide or potassium thiolate are used for these reactions.
Scientific Research Applications
The compound 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
- Chemistry:
- It serves as a building block for the synthesis of more complex molecules.
- Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
- Biology:
- The compound can be used in biological assays to study its effects on various biological targets.
- It may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery.
- Medicine:
- Potential applications in medicinal chemistry include the development of new therapeutic agents.
- Its structural features suggest it could be explored for activity against neurological disorders or cancer.
- Industry:
- The compound can be used in the development of new materials with specific properties.
- It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through:
- Molecular Targets:
- It may bind to specific receptors or enzymes, altering their activity.
- Potential targets include neurotransmitter receptors, kinases, or proteases.
- Pathways Involved:
- The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
- Its effects on these pathways can lead to therapeutic outcomes in diseases like cancer or neurological disorders.
Comparison with Similar Compounds
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- Uniqueness:
- The presence of the fluorobenzoyl group and the oxazole ring in the compound provides unique chemical properties.
- Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research.
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c1-31-18-6-4-5-17(15-18)9-10-22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)19-7-2-3-8-20(19)25/h2-10,15H,11-14H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMXXIJDHNAUHI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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